molecular formula C19H25N5O3S B2418805 4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide CAS No. 1286696-08-9

4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide

Cat. No.: B2418805
CAS No.: 1286696-08-9
M. Wt: 403.5
InChI Key: BZBQRBCBPHEGPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as an isothiazole ring, a piperazine ring, and a methoxyphenyl group. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Research has explored the synthesis of derivatives of this compound and their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Biological Activity and SAR Studies

  • Fandaklı et al. (2012) conducted research on 1,2,4-triazol-3-one derivatives, involving the synthesis of Mannich bases with primary or secondary amines including morpholine or piperazine nucleus. These compounds were screened for their antimicrobial activity, with some exhibiting good activity (Fandaklı et al., 2012).

Antiviral and Antimicrobial Evaluation

  • Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds displayed promising antiviral and potent antimicrobial activities (Reddy et al., 2013).

Anti-Inflammatory and Analgesic Agents

  • Abu‐Hashem et al. (2020) synthesized novel derivatives from visnagenone and khellinone, evaluating them as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Synthesis for Imaging Applications

  • Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging of dopamine D3 receptors. The tracers were prepared by O-[(11)C]methylation of their corresponding precursors (Gao et al., 2008).

Green Chemistry Techniques in Synthesis

  • Mermer et al. (2018) explored the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus using green chemistry techniques. The compounds were evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities (Mermer et al., 2018).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have shown neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Properties

IUPAC Name

4-amino-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N-propan-2-yl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-12(2)21-18(25)16-15(20)17(28-22-16)19(26)24-10-8-23(9-11-24)13-4-6-14(27-3)7-5-13/h4-7,12H,8-11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBQRBCBPHEGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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